2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
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Overview
Description
2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic compound that features a combination of phenoxy, thiazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-isopropylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(2-isopropylphenoxy)acetic acid: This involves the reaction of 2-isopropylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Synthesis of the thiazole derivative: The thiazole ring can be introduced by reacting 2-aminothiazole with a suitable sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Coupling reaction: Finally, the 2-(2-isopropylphenoxy)acetic acid is coupled with the thiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones or sulfoxides.
Reduction: Sulfides or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both phenoxy and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14(2)17-5-3-4-6-18(17)27-13-19(24)22-15-7-9-16(10-8-15)29(25,26)23-20-21-11-12-28-20/h3-12,14H,13H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWXGYLHFWNDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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